N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide is a complex organic compound that belongs to the benzimidazole class of compounds. Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzimidazole and benzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with similar structural features.
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(2-fluorobenzyl)-1H-indazole-3-carboxamide: A synthetic cannabinoid with a fluorobenzyl group.
2-(2,2,2-trifluoroethyl)benzimidazole: A benzimidazole derivative with trifluoroethyl substitution.
Uniqueness
N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-fluorobenzyl group and the 3,4-dimethoxybenzamide moiety enhances its ability to interact with a wide range of biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H24FN3O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H24FN3O3/c1-31-22-12-11-17(15-23(22)32-2)25(30)27-14-13-24-28-20-9-5-6-10-21(20)29(24)16-18-7-3-4-8-19(18)26/h3-12,15H,13-14,16H2,1-2H3,(H,27,30) |
InChI Key |
ZGXNEQUYLFSVRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.